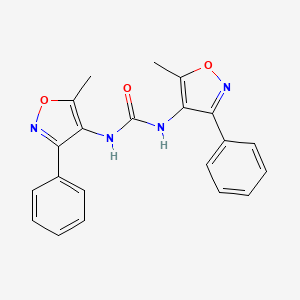

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea

Overview

Description

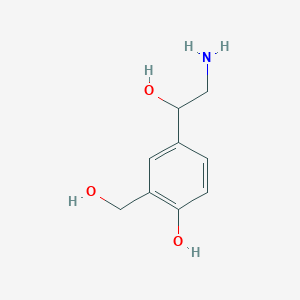

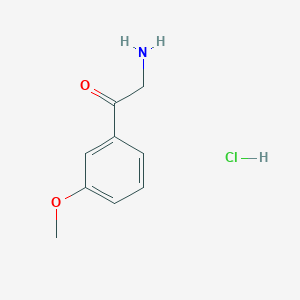

“N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea” is a chemical compound . The compound is related to “5-methyl-3-phenyl-4-isoxazolyl” methylamine, which has an empirical formula of C11H12N2O and a molecular weight of 188.23 .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex. For example, the structure of “5-methyl-3-phenyl-4-isoxazolyl” methylamine includes a five-membered heterocyclic moiety . The InChI key for this compound is KJGJWCJXSLAKKS-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-3-phenyl-4-isoxazolyl” methylamine include a solid form and a molecular weight of 188.23 . More specific properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications

Supramolecular Chemistry Applications

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea and related bis-urea macrocycles are investigated for their ability to self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This research has led to the development of a facile synthetic route for these macrocycles, confirming their self-assembly pattern and assessing their potential as supramolecular building blocks. Specifically, a large phenylether bis-urea macrocycle has been synthesized, forming tubular assemblies with a guest-accessible channel. These materials are characterized by their thermal and chemical stability and their ability to reversibly bind and exchange a variety of guest molecules, indicating potential applications in the design of new porous materials (Shimizu et al., 2005).

Agricultural Applications

In agriculture, urea derivatives play a significant role in enhancing nitrogen utilization efficiency and reducing environmental impacts. Studies on urea metabolism and regulation by rumen bacterial urease in ruminants have highlighted the importance of urea as a non-protein nitrogen source in ruminant diets, contributing to microbial growth and protein synthesis in the rumen (Jin et al., 2018). Additionally, research on urease and nitrification inhibitors has shown the potential of these technologies to significantly reduce nitrogen loss from urea-based fertilizers, contributing to more sustainable farming practices (Ray et al., 2020).

Environmental and Soil Science

The study of urease inhibitors has expanded into environmental and soil sciences, focusing on reducing the negative impacts of urea fertilization. Recent research highlights the problems associated with urea use as a nitrogen fertilizer, including volatilization, accumulation, and phytotoxicity, and explores the effectiveness of urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) in mitigating these issues (Bremner, 1995).

Medical Applications

In the medical field, urease inhibitors are being explored for their potential as drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While acetohydroxamic acid is currently the only clinically used urease inhibitor, research is ongoing to discover new compounds with fewer side effects and greater efficacy (Kosikowska & Berlicki, 2011).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its intended use. For example, oxacillin, an antibiotic that contains an isoxazole moiety, works by binding to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards associated with handling “5-methyl-3-phenyl-4-isoxazolyl” methylamine include potential skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) . It’s important to handle this compound with appropriate protective measures and in a well-ventilated area .

Future Directions

The future directions in the research and development of isoxazole derivatives are likely to focus on the development of more eco-friendly synthetic strategies . Additionally, there may be interest in exploring the potential applications of these compounds in various fields, such as drug discovery .

properties

IUPAC Name |

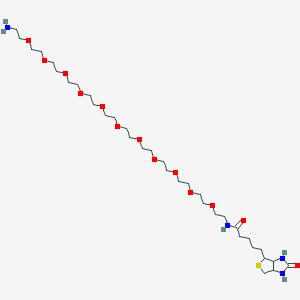

1,3-bis(5-methyl-3-phenyl-1,2-oxazol-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-13-17(19(24-27-13)15-9-5-3-6-10-15)22-21(26)23-18-14(2)28-25-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRZRDQHDHVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NC3=C(ON=C3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255248 | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

240799-55-7 | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240799-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)

![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)

![(1S,2R,5S,7S,9R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118572.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)

![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)